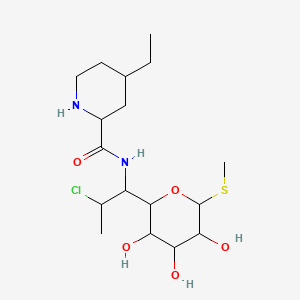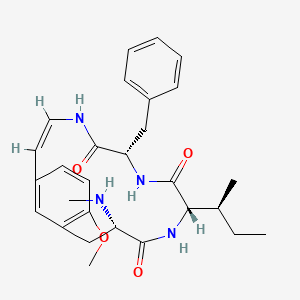
L-Arabinonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-arabinonate is conjugate base of L-arabinonic acid. It is a conjugate base of a L-arabinonic acid. It is an enantiomer of a D-arabinonate.
Applications De Recherche Scientifique
1. Biomedical and Health Effects
L-Arabinose, primarily produced by hydrolysis of hemicellulose, exhibits significant biomedical and health effects. It functions as an intestinal sucrase inhibitor, impacting diseases like diabetes, chronic constipation, mineral absorption disorder, and secondary bile acid formation disorder. Its similarity in taste to sucrose, with about half the sweetness, makes it a viable functional additive in medical and pharmaceutical applications (Hu et al., 2018).
2. Modulation of Gut Microbiota
In a study involving mice, L-Arabinose demonstrated the ability to inhibit colitis by modulating gut microbiota. This monosaccharide repressed DSS-induced colitis and inhibited p38-/p65-dependent inflammation activation. The study highlighted L-Arabinose's potential as a functional food or novel therapeutic strategy for intestinal health (Li et al., 2019).
3. Enzymatic Properties and Crystal Structure
Research on L-Arabinonate dehydratase from Rhizobium leguminosarum provides insights into the enzyme's structure and function. This enzyme, which catalyzes the conversion of this compound, is important for understanding the molecular basis of its activity and potential applications (Rahman et al., 2017).
4. Metabolic Syndrome and Obesity Prevention
L-Arabinose has shown efficacy in preventing metabolic syndrome and obesity. It affects glucose and lipid metabolism and suppresses obesity in rats with metabolic syndrome induced by a high-carbohydrate, high-fat diet. These findings suggest its potential as a treatment for metabolic syndrome (Hao et al., 2015).
5. Selective Inhibition of Intestinal Sucrase
L-Arabinose selectively inhibits intestinal sucrase activity without affecting other intestinal enzymes, demonstrating its specific action and potential application in dietary management (Seri et al., 1996).
6. Gene Regulation Studies
Studies on the L-Arabinose operon in Escherichia coli have provided valuable insights into gene activity regulation, DNA looping, and protein-DNA interactions, which are fundamental in understanding genetic regulation mechanisms (Schleif, 2000).
7. Glycemic and Insulinemic Responses
Research indicates that L-Arabinose can significantly lower postprandial glycemic and insulinemic responses in humans, suggesting its utility in managing blood sugar levels (Pol et al., 2022).
Propriétés
Formule moléculaire |
C5H9O6- |
|---|---|
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m0/s1 |
Clé InChI |
QXKAIJAYHKCRRA-YVZJFKFKSA-M |
SMILES isomérique |
C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
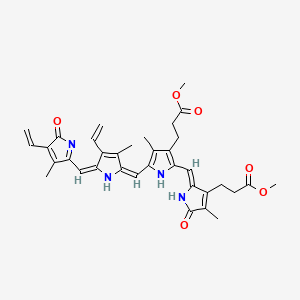
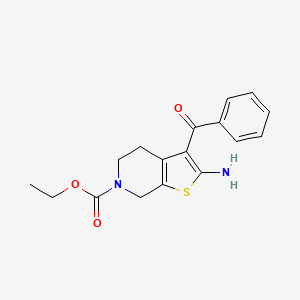
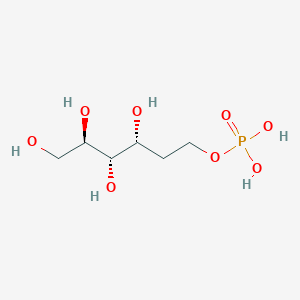
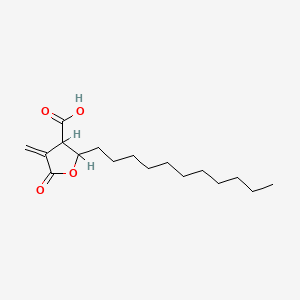
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
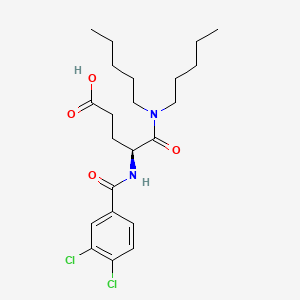
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)

